molecular formula C10H15NS B12757706 (S)-2-amino-1-(4-methylthiophenyl)-propane CAS No. 943816-61-3

(S)-2-amino-1-(4-methylthiophenyl)-propane

Katalognummer: B12757706
CAS-Nummer: 943816-61-3
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: OLEWMKVPSUCNLG-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-amino-1-(4-methylthiophenyl)-propane is a chiral compound with a unique structure that includes an amino group and a methylthio-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(4-methylthiophenyl)-propane typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 4-methylthiophenylacetic acid with ammonia under specific conditions to form the desired product . The reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like cuprous ions to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of catalytic reactions with sodium methyl mercaptide and p-halogenated phenylacetic acid derivatives can be employed to produce 4-methylthiophenylacetic acid, which is then converted to this compound . This method avoids the use of harmful reagents and is suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-1-(4-methylthiophenyl)-propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of (S)-2-amino-1-(4-methylthiophenyl)-propane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound can interact with receptors in the nervous system, potentially modulating neurotransmitter activity .

Eigenschaften

CAS-Nummer

943816-61-3

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

(2S)-1-(4-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

OLEWMKVPSUCNLG-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](CC1=CC=C(C=C1)SC)N

Kanonische SMILES

CC(CC1=CC=C(C=C1)SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.